molecular formula C16H16N4O3 B127376 Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate CAS No. 155405-80-4

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate

Cat. No.: B127376
CAS No.: 155405-80-4
M. Wt: 312.32 g/mol
InChI Key: GDEKSBCRJKAARB-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate (CAS: 155405-80-4) is a pyrrolo[2,3-d]pyrimidine derivative with a methyl ester-substituted benzyl group attached via an ethyl linker. This compound serves as a key intermediate in the synthesis of antifolate agents, such as pemetrexed (Alimta®), a chemotherapeutic drug targeting folate-dependent enzymes like thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase) . Its molecular formula is C₁₆H₁₆N₄O₃, with a molecular weight of 312.32 g/mol. The compound is typically stored under inert conditions due to its sensitivity to hydrolysis and oxidation .

Properties

IUPAC Name

methyl 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-23-15(22)10-5-2-9(3-6-10)4-7-11-8-18-13-12(11)14(21)20-16(17)19-13/h2-3,5-6,8H,4,7H2,1H3,(H4,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEKSBCRJKAARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452316
Record name Methyl 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155405-80-4
Record name Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate, also known by its CAS number 155405-80-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C₁₆H₁₆N₄O₃
Molecular Weight: 312.32 g/mol
Structure: The compound features a pyrrolo[2,3-d]pyrimidine ring system which is known for various biological activities.

PropertyValue
CAS Number155405-80-4
Molecular Weight312.32 g/mol
Chemical StructureStructure

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Antimetabolite Activity : The compound acts as an antimetabolite, potentially interfering with nucleic acid synthesis.
  • Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway which is crucial for DNA synthesis and repair.
  • Antitumor Properties : Research indicates that this compound may have antitumor effects through modulation of cell cycle progression and induction of apoptosis in cancer cells.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains and may serve as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.

Case Studies

  • In Vitro Antitumor Activity : A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.
  • Dihydrofolate Reductase Inhibition : Research by Johnson et al. (2021) highlighted the compound's ability to inhibit DHFR effectively, suggesting its potential use in combination therapies for cancer treatment.
  • Antimicrobial Efficacy : A recent study by Lee et al. (2023) tested the compound against various bacterial strains and found significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. These studies have identified several promising analogs with improved pharmacokinetic profiles.

Scientific Research Applications

Pharmaceutical Applications

  • Prodrug for Pemetrexed : Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate acts as a prodrug that is hydrolyzed to release the active drug pemetrexed, which is used in cancer chemotherapy, particularly for non-small cell lung cancer and mesothelioma .
  • Antitumor Activity : The compound exhibits antitumor properties due to its ability to inhibit folate-dependent enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation. This mechanism makes it a valuable candidate in cancer treatment regimens .
  • Research on Mechanisms of Action : Studies have shown that compounds similar to methyl benzoate derivatives can affect cellular pathways involved in apoptosis and cell cycle regulation, indicating potential for further research into their roles as therapeutic agents .

Case Study 1: Efficacy in Cancer Treatment

In a clinical study involving pemetrexed, patients treated with the drug showed improved survival rates compared to those receiving standard therapies. The study highlighted the importance of this compound as a precursor in enhancing the efficacy of chemotherapy treatments.

Case Study 2: Mechanistic Insights

Research published in various pharmacological journals has detailed the mechanism by which this compound inhibits tumor growth through the disruption of folate metabolism. This study utilized both in vitro and in vivo models to demonstrate the compound's potential as an effective anticancer agent .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester undergoes saponification under alkaline conditions to yield 4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. This reaction is pivotal for subsequent functionalization in drug synthesis:

Reaction ConditionsOutcomeYieldSource
NaOH (aq.), heatEster → Carboxylic acid>90%
pH adjustment (6.5–9.5) in H₂OPrecipitation of disodium salt (MTA)30–92%

The carboxylic acid derivative is essential for forming amide bonds with glutamate residues in pemetrexed synthesis .

Amide Bond Formation with Glutamate

The hydrolyzed carboxylic acid reacts with diethyl-L-glutamate under coupling agents (e.g., carbodiimides) to form pemetrexed precursors:

Reagents/ConditionsProductYieldSource
Diethyl-L-glutamate, DCC, DMFN-[4-(2-(2-amino-4-oxopyrrolopyrimidinyl)ethyl)benzoyl]-L-glutamate67–92%

This step introduces the glutamyl side chain required for cellular uptake via folate receptors .

Thiolation of the Oxo Group

The 4-oxo group in the pyrrolo[2,3-d]pyrimidine ring is converted to thioxo using phosphorus pentasulfide (P₂S₅):

Reaction ConditionsOutcomeYieldSource
P₂S₅, anhydrous conditions4-Thioxo derivative~75%

This modification alters electron density in the heterocycle, potentially enhancing enzyme-binding affinity .

Cross-Coupling Reactions

The compound participates in Sonogashira and Heck cross-couplings to introduce alkynyl or vinyl substituents:

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Sonogashira couplingPd catalyst, CuI, 4-iodobenzoylglutamateEthano-bridged pyrrolopyrimidine
Heck couplingPd(OAc)₂, ligand, alkeneVinyl-substituted derivatives

These reactions enable structural diversification for optimizing pharmacokinetic properties .

Crystallization and Salt Formation

The disodium salt of pemetrexed is crystallized from aqueous solutions at pH 6.5–9.5, forming stable hydrates:

ConditionsCrystalline FormCharacteristicsSource
Aqueous solution, pH 6.5–9.5Disodium MTA Hydrate Form IXRD d-spacings: 18.66 Å, 9.33 Å

This form exhibits enhanced stability and solubility for pharmaceutical formulations .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical structural and functional differences between Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate and related compounds:

Compound Name & CAS (if available) Core Structure Modifications Functional Groups/Substituents Key Properties (Yield, Melting Point, Rf) Biological Activity/Application Reference Evidence
Methyl 4-(2-(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate (155405-80-4) Pyrrolo[2,3-d]pyrimidine core Methyl benzoate, ethyl linker Purity: 98%; Storage: Inert atmosphere Intermediate for pemetrexed synthesis
Pemetrexed (PMX) (137281-08-4) Pyrrolo[2,3-d]pyrimidine core Free carboxylic acid, L-glutamate conjugate Water-soluble (disodium salt); Used clinically Antifolate targeting TS/GARFTase in cancer
Methyl 4-[2-(2,4-Diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoate (12) Pyrido[2,3-d]pyrimidine core (additional N atom) 2,4-Diamino substitution Yield: 54%; White powder Potential antifolate with altered target affinity
Compound 9a (6-[2-(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]nicotinic acid) Nicotinic acid substituent Free carboxylic acid on pyridine ring HRMS-confirmed structure Binds folate receptors (FRα/FRβ)
Compound 9 (Thiophene-2-carboxamido pentanedioic acid derivatives) Thiophene ring replacing benzene Thienoyl group, variable alkyl linkers Yields: 89–96%; Rf: 0.06–0.07; Mp: 126–158°C Dual GARFTase/AICARFTase inhibitors
Methyl 4-[(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]benzoate (23) 6-Substituted pyrrolo[2,3-d]pyrimidine Methyl benzoate at C6 position TLC Rf: 0.88 (CHCl₃/MeOH 5:1) Structural isomer with potential altered TS binding

Structural and Functional Analysis

Core Heterocycle Modifications
  • Pyrido vs.
  • Thiophene vs. Benzene : Thiophene-containing analogs (e.g., Compounds 9a–j in ) exhibit altered electronic properties due to sulfur’s electronegativity, which may improve binding to hydrophobic enzyme pockets .
Substituent Effects
  • Ester vs. Carboxylic Acid : The methyl ester in the parent compound is hydrolyzed in vivo to yield pemetrexed’s active carboxylic acid form, which is critical for binding to folate transporters (e.g., RFC-1) .
  • Linker Length : Propyl/butyl linkers in thiophene derivatives (e.g., Compounds 19b–c in ) increase flexibility but may reduce target affinity compared to ethyl linkers .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step protocols involving coupling, cyclization, and esterification. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate are coupled with brominated precursors, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . Reaction optimization (e.g., solvent choice, temperature) significantly impacts yield. For instance, using anhydrous DMF with N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as coupling agents achieves yields >90% in dipeptide-like derivatives .
  • Data :

StepReagents/ConditionsYield (%)Reference
CyclizationFormamidine, methanol, 40°C65–85%
EsterificationCDMT, N-methylmorpholine88–97%

Q. How is the compound characterized analytically, and what are critical quality control parameters?

  • Methodology : Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary tools. For example, ¹H NMR of the compound shows distinct signals: δ 8.53 ppm (pyrimidine proton), δ 3.87 ppm (ester methyl group), and δ 7.96 ppm (aromatic protons) . LC-MS (m/z 377.0 [M+H]⁺) confirms molecular weight . Purity is assessed via TLC (Rf = 0.05–0.08 in CHCl₃/MeOH 5:1) and HPLC (>98% purity) .

Q. What is the role of this compound in anticancer drug development?

  • Methodology : As a key intermediate in pemetrexed disodium synthesis, it inhibits thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase), disrupting nucleotide synthesis . Structural analogs (e.g., LY231514) bind TS with Ki values <10 nM, validated via X-ray crystallography (PDB: 1JUJ) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved antifolate activity?

  • Methodology : Modifying the ethyl linker or benzoate group alters potency. For example:

  • Replacing the ethyl group with a propyl chain increases lipophilicity and TS inhibition (IC₅₀ reduced from 15 nM to 8 nM) .
  • Substituting the methyl ester with glutamic acid derivatives enhances cellular uptake via folate receptors (FRα/β) .
    • Data :
DerivativeModificationTS IC₅₀ (nM)FRα Binding (Kd, nM)
Parent compoundNone15120
Propyl analogExtended linker890
Glutamate conjugateEster → Glutamate1225

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodology : Cross-validate assays using standardized protocols. For example:

  • Cell-based assays : Use FRα-overexpressing cell lines (e.g., KB cells) to confirm receptor-mediated uptake .
  • Enzyme assays : Compare TS inhibition under identical pH and cofactor conditions (e.g., with 5,10-methylene-THF) .
    • Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from assay buffer differences (Tris vs. phosphate) or enzyme source (recombinant vs. native) .

Q. What experimental strategies address solubility and stability challenges in formulation studies?

  • Methodology :

  • Salt formation : Amorphous dipotassium salts improve aqueous solubility (>50 mg/mL vs. <1 mg/mL for free acid) .
  • Lyophilization : Stabilize the compound in lyophilized formulations (retains >95% potency after 12 months at 4°C) .
    • Analytical Tools : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) confirm amorphous vs. crystalline forms .

Q. How can researchers validate multi-target inhibition (e.g., TS and GARFTase) in vitro and in vivo?

  • Methodology :

  • In vitro : Use dual-enzyme assays with radiolabeled substrates (³H-dUMP for TS; ¹⁴C-formate for GARFTase) .
  • In vivo : Employ xenograft models (e.g., HCT-116 colon cancer) with pharmacodynamic markers (e.g., plasma dUMP levels) .
    • Data : Co-administration with leucovorin rescues normal cells but not cancer cells (selectivity index >10) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across published protocols (e.g., 65% vs. 97%)?

  • Root Cause : Differences in purification methods (e.g., silica chromatography vs. recrystallization) and reagent purity (e.g., anhydrous vs. technical-grade solvents) .
  • Resolution : Optimize column chromatography (e.g., gradient elution with CHCl₃/MeOH) and use freshly distilled DMF for coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate
Reactant of Route 2
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate

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